molecular formula C17H17ClN2 B1239718 (1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine

Cat. No.: B1239718
M. Wt: 284.8 g/mol
InChI Key: UKCBMHDZLYYTMI-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[113102,1104,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine involves multiple steps, including the formation of the tetracyclic core and the introduction of the chlorine and methyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.

    Halogenation: Introduction of the chlorine atom using reagents such as thionyl chloride or N-chlorosuccinimide.

    Methylation: Addition of the methyl group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Purification: Use of chromatography and recrystallization techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the chlorine substituent using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted amines and ethers.

Scientific Research Applications

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Key pathways involved include:

    Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic processes.

    Receptor Binding: Interaction with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,13S)-7-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine: Similar structure with an ethyl group instead of a methyl group.

    3-chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[b]quinolin-12-amine: Similar tetracyclic core with different substituents.

Uniqueness

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine is unique due to its specific combination of chlorine and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine

InChI

InChI=1S/C17H17ClN2/c1-9-4-10-6-11(5-9)16-15(7-10)20-14-8-12(18)2-3-13(14)17(16)19/h2-4,8,10-11H,5-7H2,1H3,(H2,19,20)/t10-,11+/m0/s1

InChI Key

UKCBMHDZLYYTMI-WDEREUQCSA-N

Isomeric SMILES

CC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N

Canonical SMILES

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N

Origin of Product

United States

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